molecular formula C13H15ClN2O3 B261432 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate

2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate

Cat. No. B261432
M. Wt: 282.72 g/mol
InChI Key: SPWNROYGRVIXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Etomidate, which is a general anesthetic agent used during surgical procedures. The purpose of

Scientific Research Applications

2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate has been extensively studied for its applications in medical research. It is primarily used as a general anesthetic agent during surgical procedures due to its rapid onset of action and short duration of effects. This compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate involves the modulation of GABA receptors in the central nervous system. This leads to the inhibition of neuronal activity, resulting in sedation and anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate include sedation, amnesia, and muscle relaxation. These effects are achieved through the modulation of GABA receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate in lab experiments include its rapid onset of action and short duration of effects. This allows for precise control of the experimental conditions. However, the limitations of using this compound in lab experiments include the potential for adverse effects and the need for specialized equipment and personnel.

Future Directions

There are several future directions for the research of 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate. These include the investigation of its potential use in the treatment of neurological disorders such as epilepsy, the development of new analogs with improved pharmacological properties, and the optimization of the synthesis method to reduce costs and increase yields.
Conclusion:
2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate is a chemical compound that has significant potential in the field of medical research. Its rapid onset of action and short duration of effects make it an ideal anesthetic agent for surgical procedures. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate involves the reaction of 2-chlorobenzyl chloride with 3-hydroxypiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product. This method of synthesis has been optimized to produce high yields of pure 2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-10-4-2-1-3-9(10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWNROYGRVIXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](C(C(=O)N1)CC(=O)[O-])CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate

CAS RN

1022919-09-0
Record name 1-[(2-Chlorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022919-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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